molecular formula C18H11F4N5O2S B3409823 N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide CAS No. 894068-29-2

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide

Cat. No. B3409823
CAS RN: 894068-29-2
M. Wt: 437.4 g/mol
InChI Key: HBCLRSOXJPBCLU-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .


Synthesis Analysis

The synthesis of similar compounds involves chlorination of 4- (3- (trifluoromethyl)phenyl)-6- methyl pyridazin-3 (2H)-one at 70-75 degrees . The key intermediate was prepared by reacting the chlorinated compound with NH2NHCO2C2H5 in 1-butanol . The intermediate was then reacted with another compound in the presence of NaH to give the final product .


Molecular Structure Analysis

The molecular structure of similar compounds shows that they belong to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include chlorination, reaction with NH2NHCO2C2H5, and a subsequent reaction in the presence of NaH .


Physical And Chemical Properties Analysis

The average weight of similar compounds is 361.3642 and the monoisotopic weight is 361.151430216 . The chemical formula is C18H18F3N5 .

properties

IUPAC Name

4-fluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F4N5O2S/c19-15-5-4-13(9-14(15)18(20,21)22)30(28,29)26-12-3-1-2-11(8-12)16-6-7-17-24-23-10-27(17)25-16/h1-10,26H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCLRSOXJPBCLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)C(F)(F)F)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F4N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide

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